Methyl 5-bromopyridazine-3-carboxylate
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Overview
Description
Methyl 5-bromopyridazine-3-carboxylate is an organic compound with the molecular formula C7H5BrN2O2 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromopyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyridazine derivatives followed by esterification. For instance, starting with 5-bromopyridazine-3-carboxylic acid, the compound can be esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are typically optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromopyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridazine derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromopyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-bromopyridazine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: Similar in structure but with a pyridine ring instead of a pyridazine ring.
Methyl 5-bromonicotinate: Another similar compound with a different nitrogen positioning in the ring.
Uniqueness
Methyl 5-bromopyridazine-3-carboxylate is unique due to the presence of the pyridazine ring, which imparts different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these properties are advantageous.
Biological Activity
Methyl 5-bromopyridazine-3-carboxylate is an organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including synthesis, interactions with biological targets, and therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C7H6BrN2O2 and a molecular weight of approximately 217.02 g/mol. The compound features a bromine atom on the pyridazine ring and a carboxylate ester functional group, which are critical for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Bromination : Introduction of the bromine atom into the pyridazine ring.
- Esterification : Formation of the carboxylate ester group.
These synthetic routes require precise control over reaction conditions to maximize yield and purity.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant biological activity relevant to pharmacology. Its structure allows it to interact with specific biological targets, making it a candidate for studies involving:
- Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It may bind to certain receptors, influencing physiological responses.
These interactions are crucial for understanding its mechanism of action and potential therapeutic effects in treating diseases such as cancer and inflammation.
Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : Research has indicated that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Some studies have explored its role in neuroprotection, particularly in models of neurodegenerative diseases where cholinergic dysfunction is prevalent .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other brominated heterocycles. A comparative analysis highlights its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Bromine on pyridazine ring | Enzyme inhibition, anticancer potential |
Methyl 5-bromonicotinate | Bromine on nicotinic ring | Antimicrobial properties |
Methyl 4-bromopyridine | Bromine on pyridine ring | Neuroprotective effects |
This table illustrates how structural variations influence biological activity, emphasizing the significance of this compound's unique configuration .
Properties
CAS No. |
1256826-30-8 |
---|---|
Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217.02 g/mol |
IUPAC Name |
methyl 5-bromopyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3 |
InChI Key |
OVNQJOYUVLGFRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=CC(=C1)Br |
Origin of Product |
United States |
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